molecular formula C16H21N5OS B11564329 6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11564329
M. Wt: 331.4 g/mol
InChI Key: DEMMSQOIWMNLMZ-UHFFFAOYSA-N
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Description

6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrimidine and pyridine rings, which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

The synthesis of 6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multiple steps, including esterification, oxidation, nucleophilic substitution, and reduction. For instance, one synthetic route might start with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution can lead to the desired compound .

Chemical Reactions Analysis

6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrimidine and pyridine derivatives, such as:

6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one stands out due to its unique combination of structural features and versatile applications in multiple fields.

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C16H21N5OS/c1-3-4-8-20-9-12-14(17-10-20)21(16(23)19-15(12)22)13-7-5-6-11(2)18-13/h5-7,17H,3-4,8-10H2,1-2H3,(H,19,22,23)

InChI Key

DEMMSQOIWMNLMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC(=N3)C

Origin of Product

United States

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